molecular formula C16H22ClN3 B194037 Desethylchloroquine CAS No. 1476-52-4

Desethylchloroquine

Cat. No.: B194037
CAS No.: 1476-52-4
M. Wt: 291.82 g/mol
InChI Key: MCYUUUTUAAGOOT-UHFFFAOYSA-N
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Description

Desethylchloroquine is a metabolite of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. This compound has been studied for its pharmacological activity and its role in the metabolism of chloroquine and hydroxychloroquine .

Preparation Methods

Desethylchloroquine is typically synthesized through the dealkylation of chloroquine. This process involves the removal of an ethyl group from chloroquine, primarily mediated by cytochrome P450 enzymes such as CYP2C8, CYP3A4, and to a lesser extent, CYP2D6 . The synthetic route involves the use of specific reagents and conditions to achieve the desired dealkylation.

In industrial production, high-performance liquid chromatography (HPLC) coupled with UV detectors is commonly employed to quantify chloroquine and its metabolites, including this compound, in pharmaceutical products and biological samples . This method ensures the purity and quality of the compound for various applications.

Chemical Reactions Analysis

Desethylchloroquine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can occur under various conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033929
Record name Desethylchloroquine
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Molecular Weight

291.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1476-52-4
Record name (±)-Desethylchloroquine
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URL https://commonchemistry.cas.org/detail?cas_rn=1476-52-4
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Record name Desethylchloroquine
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Record name 1476-52-4
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Record name Desethylchloroquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL CHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD
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Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the precise mechanism of action remains incompletely understood, both chloroquine and Desethylchloroquine are believed to exert their antimalarial effects by interfering with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. [, , ]

ANone: The molecular formula of this compound is C17H22ClN3, and its molecular weight is 303.82 g/mol.

A: this compound, like its parent compound, is rapidly absorbed following oral administration. It exhibits extensive tissue distribution, with higher concentrations observed in the liver, spleen, kidneys, and lungs. [, , , , ]

A: The elimination half-life of this compound varies but is generally long, ranging from several days to weeks. This prolonged half-life contributes to its accumulation in the body during repeated administration. [, , , , , ]

A: Studies demonstrate that this compound can cross the placenta and is also excreted in breast milk, although at lower concentrations compared to chloroquine. [, ]

A: this compound can undergo further dealkylation to form bisthis compound (BDCQ). Both this compound and BDCQ are primarily eliminated through renal excretion. [, , ]

A: Studies indicate that hemoglobin genotype might influence this compound levels, with higher erythrocyte concentrations observed in individuals with sickle cell disease. []

A: this compound concentrations are generally higher in whole blood compared to plasma, suggesting its accumulation in blood cells. [, , ]

A: this compound exhibits comparable activity to chloroquine against chloroquine-sensitive Plasmodium falciparum strains. [, ]

A: Studies show that this compound is less effective than chloroquine against chloroquine-resistant strains, suggesting cross-resistance. [, , , ]

ANone: The provided research focuses primarily on this compound as a metabolite of chloroquine. No clinical trials specifically evaluating its efficacy as a standalone treatment are discussed.

A: While the provided research does not extensively discuss this compound's toxicity profile, its long half-life and potential for accumulation in the body highlight the need for careful monitoring during long-term chloroquine administration. [, , , ]

ANone: The research primarily focuses on short-term pharmacokinetics and antimalarial activity. Long-term effects of this compound exposure are not extensively addressed.

A: Various methods, including high-performance liquid chromatography (HPLC) with different detection techniques (fluorescence, diode array, mass spectrometry), capillary electrophoresis (CE), and thin-layer chromatography (TLC), have been employed for this compound quantification. [, , , , , , , , ]

A: Yes, analytical methods utilizing dried blood spots collected on filter paper have been developed for this compound measurement, facilitating sample collection and transportation in resource-limited settings. [, ]

A: Resistance mechanisms to this compound are likely similar to those observed for chloroquine, involving mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and Pgh1 (P-glycoprotein homolog 1) genes. These mutations can alter drug accumulation within the parasite, reducing its efficacy. [, , ]

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